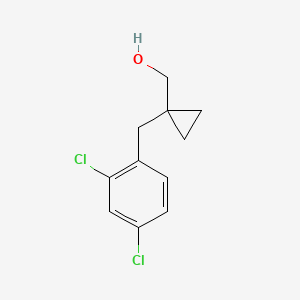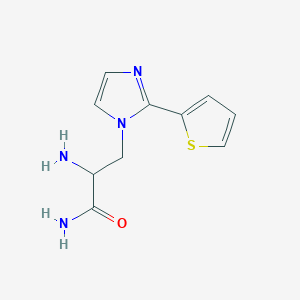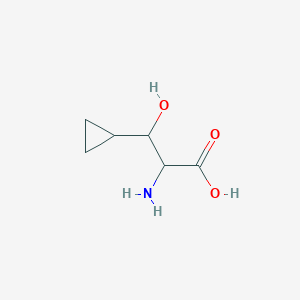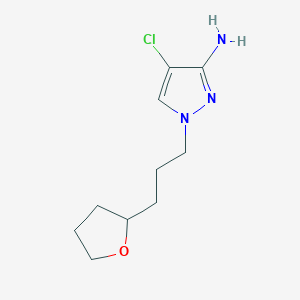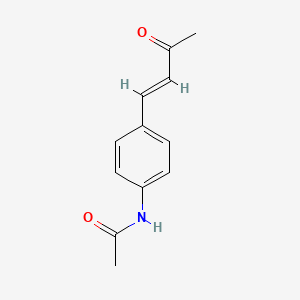
tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a thiophene ring via a propenoate linkage. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the esterification of thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols or alkanes.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
tert-butyl (2E)-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of thiophene.
tert-butyl (2E)-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring, offering different electronic properties.
Uniqueness: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
tert-butyl (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-8H,1-3H3/b7-6+ |
InChI Key |
BTHDJIYDXDDFPC-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CS1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

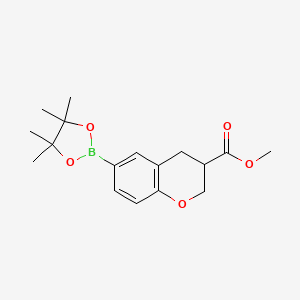

![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

